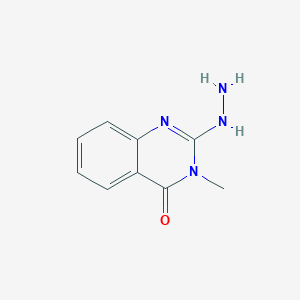

2-hydrazino-3-methylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-8(14)6-4-2-3-5-7(6)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDOAXFBKRUNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327456 | |

| Record name | 2-hydrazino-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61507-80-0 | |

| Record name | 2-hydrazino-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazino 3 Methylquinazolin 4 3h One and Its Precursors

Established Synthetic Routes to the Quinazolin-4(3H)-one Core

The quinazolin-4(3H)-one scaffold is a prominent feature in numerous biologically active compounds, leading to the development of a wide array of synthetic strategies for its construction. These methods often prioritize efficiency, yield, and the ability to introduce diverse substituents.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

The most traditional and widely employed method for synthesizing the quinazolin-4(3H)-one core involves the cyclization of anthranilic acid or its derivatives. nih.govsapub.org This approach, often referred to as the Niementowski reaction, typically involves the condensation of anthranilic acid with an amide. mdpi.com Variations of this method utilize different derivatives of anthranilic acid, such as anthranilamides or esters, to achieve the desired quinazolinone structure. nih.gov A common strategy involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the corresponding 3-substituted quinazolin-4(3H)-one. nih.govsapub.org Isatoic anhydride, a derivative of anthranilic acid, is also a key starting material in many one-pot syntheses of quinazolin-4(3H)-ones. ekb.egresearchgate.net

Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed, Copper-catalyzed, Iron-catalyzed)

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolin-4(3H)-ones, offering high efficiency and broad substrate scope. researchgate.net

Palladium-catalyzed: Palladium catalysts have been utilized in four-component reactions for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide. ekb.eg

Copper-catalyzed: Copper catalysts, such as copper(I) iodide (CuI), have been employed in one-pot, three-component reactions of isatoic anhydrides, aryl nitriles, and ammonium acetate to produce 2-substituted quinazolin-4(3H)-ones. ekb.eg Copper(II) chloride (CuCl₂) has been used in aerobic oxidative cyclization reactions.

Iron-catalyzed: Iron catalysts, like FeCl₂, have been used in the synthesis of quinazolines through the oxidation of C(sp³)-H bonds. researchgate.net

Table 1: Overview of Metal-Catalyzed Syntheses for Quinazolin-4(3H)-one Core

| Catalyst Type | Example Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|---|

| Palladium | Not specified | Four-component reaction | 2-bromoanilines, amines, ortho esters, CO | ekb.eg |

| Copper | CuI | Three-component reaction | Isatoic anhydrides, aryl nitriles, ammonium acetate | ekb.eg |

| Copper | CuCl₂ | Aerobic oxidative cyclization | 2-aminophenylketones, methylazaarenes, ammonium acetate | |

| Iron | FeCl₂ | C(sp³)-H oxidation | 2-alkylamino benzonitriles, Grignard reagents | researchgate.net |

Microwave-Assisted and Ultrasound-Promoted Syntheses

To enhance reaction rates, improve yields, and often reduce the environmental impact, microwave irradiation and ultrasound have been successfully applied to the synthesis of quinazolin-4(3H)-ones.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to be a powerful tool for the greener and more cost-effective production of quinazolines. derpharmachemica.com One-pot, one-step reactions of anthranilic acid, amines, and orthoesters can be efficiently carried out in a microwave reactor. lookchem.com Microwave irradiation under solvent-free conditions, using organic clays as catalysts, has also been reported for the synthesis of quinazolinone derivatives. mdpi.com Antimony(III) trichloride (SbCl₃) has been used as an effective catalyst for the condensation of anthranilamide with aldehydes or ketones under microwave irradiation. libretexts.org

Ultrasound-Promoted Synthesis: Ultrasound has been utilized to promote the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides in the presence of Yb(OTf)₃ as a catalyst. This method has been shown to be more efficient in terms of yield compared to microwave-assisted processes for some reactions. Another report describes the rapid and efficient synthesis of 4(3H)-quinazolinones from 2-amino-benzamide and acyl chlorides using silica-supported Preyssler nanoparticles as a catalyst under ultrasonic irradiation.

One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot multicomponent reactions have been developed for the straightforward construction of the quinazolinone scaffold from readily available starting materials. ekb.eg A one-pot, three-component reaction between isatoic anhydride, 1,3-diketones, and amines/arylhydrazines, catalyzed by a combination of molecular iodine and triethylamine, provides a facile and cost-effective pathway to quinazolin-4(3H)-one derivatives. researchgate.net Another efficient one-pot synthesis involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives.

Oxidative Cyclization Methods

Oxidative cyclization methods provide an alternative route to quinazolin-4(3H)-ones, often starting from precursors that are then cyclized and oxidized in a single step or a sequence of steps. An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. Aerobic oxidative cyclization, using air or O₂ as the oxidant, has been employed for the synthesis of quinazolinones, sometimes in the presence of a bioinspired cooperative catalytic system. Hydrogen peroxide has also been utilized as an effective and sustainable oxidant in the synthesis of quinazolin-4(3H)-one from substituted 2-amino benzamide with dimethyl sulfoxide (DMSO) serving as a carbon source.

Specific Synthesis of 2-Hydrazino-3-methylquinazolin-4(3H)-one

The introduction of a hydrazino group at the 2-position of the 3-methylquinazolin-4(3H)-one core is typically achieved through the nucleophilic substitution of a suitable leaving group at that position by hydrazine (B178648). The most common precursors for this transformation are 2-thioxo or 2-mercapto derivatives, as well as 2-chloro derivatives.

A prevalent method for the synthesis of this compound involves the reaction of a 2-thioxo or 2-mercapto precursor with hydrazine hydrate. Specifically, 2-mercapto-3-methyl-3,4-dihydroquinazolin-4-one or its S-alkylated derivative, 2-(methylsulfanyl)-3-methyl-quinazolin-4(3H)-one, can be refluxed with hydrazine hydrate in a solvent such as ethanol to yield the desired product. This reaction proceeds via the nucleophilic attack of hydrazine on the C2 carbon, leading to the displacement of the mercapto or methylthio group.

Another potential route involves the reaction of 2-chloro-3-methylquinazolin-4(3H)-one with hydrazine hydrate. The chloro group at the 2-position is a good leaving group and can be readily displaced by the nucleophilic hydrazine. While less specifically detailed for the 3-methyl derivative in the provided context, the reaction of 4-chloroquinazolines with hydrazines is a known transformation that can lead to hydrazino-substituted quinazolines or rearranged products depending on the reaction conditions.

Table 2: Synthetic Routes to this compound

| Precursor | Reagent | Reaction Conditions | Product |

|---|---|---|---|

| 2-mercapto-3-methyl-3,4-dihydroquinazolin-4-one | Hydrazine hydrate | Reflux in ethanol | This compound |

| 2-(methylsulfanyl)-3-methyl-quinazolin-4(3H)-one | Hydrazine hydrate | Reflux in ethanol | This compound |

| 2-chloro-3-methylquinazolin-4(3H)-one | Hydrazine hydrate | - | This compound |

Synthesis via 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Intermediate

One common strategy for synthesizing 2-hydrazino quinazolinone derivatives involves the use of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This method typically proceeds in multiple steps. Initially, the 2-thioxo derivative is synthesized, for instance, from 2-aminobenzamide and isothiocyanates. researchgate.net The thione is then subjected to S-alkylation using reagents like ethyl chloroacetate (B1199739) to yield an S-substituted derivative. sapub.org This intermediate, which contains a more reactive leaving group at the C2 position, subsequently undergoes hydrazinolysis. The reaction with hydrazine hydrate displaces the S-alkyl group to form the desired 2-hydrazino quinazolinone derivative. sapub.org For example, a similar process involves the reaction of 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate to afford 2-methylthio-4-hydrazinoquinazoline. researchgate.net

Synthesis via 2-Methylbenzo-researchgate.netrsc.org-oxazin-4-one and 3-Amino-2-methylquinazolin-4(3H)-one Intermediates

A widely utilized and efficient pathway to quinazolinone precursors begins with anthranilic acid. rjptonline.orgresearchgate.net In this method, anthranilic acid is treated with acetic anhydride, leading to a thermal cyclization that produces the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netsapub.orgderpharmachemica.comsemanticscholar.org

This benzoxazinone intermediate is highly reactive towards nucleophiles. Its subsequent reaction with hydrazine hydrate in a solvent such as ethanol results in the formation of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netsapub.orgderpharmachemica.comsemanticscholar.orgorientjchem.orgsemanticscholar.org This reaction involves the nucleophilic attack of the hydrazine on the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system. sapub.org This two-step process is a common and reliable method for producing N-amino quinazolinones, which are important synthons for further derivatization. mdpi.com

Reaction of 2-Mercapto-3-methylquinazolin-4(3H)-one with Hydrazine Hydrate

The direct conversion of a 2-mercaptoquinazolinone to a 2-hydrazinoquinazolinone is a feasible synthetic route. The 2-mercapto group (or its tautomeric thione form) at the second position of the quinazolinone ring can be displaced by a strong nucleophile like hydrazine. The reaction involves refluxing 2-mercapto-3-methylquinazolin-4(3H)-one with hydrazine hydrate, typically in an alcoholic solvent. The nucleophilic hydrazine attacks the C2 carbon, leading to the substitution of the mercapto group and the formation of this compound. This method is analogous to the hydrazinolysis of other C2-substituted quinazolinones, such as those with thioether or halogenated groups.

Hydrazinolysis of Halogenated Quinazoline (B50416) Derivatives

Halogenated quinazolines, particularly those with a halogen at the C2 or C4 position, are versatile intermediates for introducing various functional groups via nucleophilic substitution. The hydrazinolysis of a 2-chloro-3-methylquinazolin-4(3H)-one derivative with hydrazine hydrate serves as a direct method to synthesize the target compound. chem-soc.si The reaction is typically carried out by refluxing the chloroquinazoline with an excess of hydrazine hydrate in a suitable solvent like ethanol. scirp.org The highly nucleophilic hydrazine readily displaces the chloride ion to yield the 2-hydrazinyl product. This method has been successfully employed for the synthesis of 4-hydrazinylquinazoline derivatives from their 4-chloro counterparts and is a standard procedure in quinazoline chemistry. scirp.org

Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of synthesized this compound and its precursors are accomplished using a combination of spectroscopic methods and elemental analysis. rjptonline.orgsapub.org

Spectroscopic Methods (e.g., FT-IR, UV, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the characterization of quinazolinone derivatives. sapub.orgekb.eg

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For the precursor 3-amino-2-methylquinazolin-4(3H)-one, characteristic absorption bands are observed for N-H stretching of the amino group (around 3415 cm⁻¹ and 3260 cm⁻¹), aromatic C-H stretching (3176 cm⁻¹), aliphatic C-H stretching (2921 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (1688 cm⁻¹). orientjchem.org Other notable peaks include those for C=N (1584 cm⁻¹) and C-N (1248 cm⁻¹) stretching. orientjchem.org

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 3-amino-2-methylquinazolin-4(3H)-one, absorption maxima (λmax) are typically observed around 230 nm, 245 nm, and 320 nm, corresponding to π → π* and n → π* electronic transitions within the heterocyclic system. orientjchem.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the detailed molecular structure.

¹H NMR: For the precursor 3-amino-2-methylquinazolin-4(3H)-one, the ¹H NMR spectrum (in CDCl₃) shows signals for the aromatic protons of the quinazolinone ring between δ 7.27 and 7.92 ppm. orientjchem.org A characteristic singlet for the amino (NH₂) protons appears around δ 6.50 ppm, and a singlet for the methyl (CH₃) protons is observed at approximately δ 2.07 ppm. orientjchem.org

¹³C NMR: The ¹³C NMR spectrum (in CDCl₃) of 3-amino-2-methylquinazolin-4(3H)-one displays a signal for the carbonyl carbon (C=O) around δ 173.21 ppm. orientjchem.org The aromatic carbons resonate in the range of δ 109-152 ppm, and the methyl carbon (CH₃) peak appears at about δ 20.78 ppm. orientjchem.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. derpharmachemica.com For 3-amino-2-methyl-6,7-dimethoxy-quinazolin-4-one, the molecular ion peak (M⁺) is observed at m/z 235. semanticscholar.org The fragmentation pattern provides further structural confirmation, showing characteristic losses of small groups such as -NH, CH₂, HCO, and -CH₃. semanticscholar.org

Interactive Table: Spectroscopic Data for 3-Amino-2-methylquinazolin-4(3H)-one

| Technique | Solvent | Key Signals/Values | Reference |

| FT-IR | KBr | νmax (cm⁻¹): 3415, 3260 (N-H), 1688 (C=O), 1584 (C=N) | orientjchem.org |

| UV-Vis | - | λmax (nm): 230, 245, 320 | orientjchem.org |

| ¹H NMR | CDCl₃ | δ (ppm): 7.92-7.27 (m, 4H, Ar-H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | orientjchem.org |

| ¹³C NMR | CDCl₃ | δ (ppm): 173.21 (C=O), 151.18-109.99 (Ar-C), 20.78 (CH₃) | orientjchem.org |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's purity and elemental composition. sapub.orgnih.gov This technique is routinely used alongside spectroscopic methods to unequivocally confirm the structure of newly synthesized quinazolinone derivatives. sapub.orgsemanticscholar.orgresearchgate.net

Derivatization Strategies and Functionalization of 2 Hydrazino 3 Methylquinazolin 4 3h One

Formation of Hydrazone Derivatives from 2-Hydrazino-3-methylquinazolin-4(3H)-one

The primary and most straightforward functionalization of this compound involves the transformation of the hydrazine (B178648) group into a hydrazone. This is typically achieved through reactions with carbonyl-containing compounds or isothiocyanates, yielding stable derivatives that can also serve as versatile intermediates for further cyclization reactions.

The condensation reaction between the hydrazine group of this compound and the carbonyl group of various aldehydes and ketones is a widely employed method for synthesizing hydrazone derivatives. mdpi.comsapub.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. uchile.cl

The reaction is typically carried out by refluxing the quinazolinone precursor with the appropriate aldehyde or ketone in a suitable solvent, such as glacial acetic acid or ethanol. mdpi.comresearchgate.net This method is highly efficient for producing a wide range of N'-arylidene and N'-alkylidene hydrazones. sapub.orgepstem.net The resulting hydrazone derivatives are often crystalline solids and can be purified by recrystallization. mdpi.com

Table 1: Examples of Hydrazone Derivatives from Condensation Reactions

| Reactant (Aldehyde/Ketone) | Product | Reaction Conditions |

|---|---|---|

| 1-(Furan-2-yl)ethan-1-one | 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one | Reflux in glacial acetic acid |

| 4-Methylcyclohexan-1-one | 2-(2-(4-Methylcyclohexylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one | Reflux in glacial acetic acid |

| Salicylaldehyde | N'-(Salicylidene)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetohydrazide | Reflux in dioxane with triethylamine |

| p-Anisaldehyde | N'-(p-Methoxybenzylidene)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetohydrazide | Reflux in dioxane with triethylamine |

| 2-Chlorobenzaldehyde | α-[(4-Oxoquinazolin-2-yl) thio] aceto-3-(2-chlorophenyl) hydrazone | Reflux in ethanol |

Note: Some examples in the table are derived from closely related 2-hydrazino quinazolinone analogues to illustrate the reaction's scope. mdpi.comsapub.orgepstem.net

The reaction of this compound with various isothiocyanates provides a direct route to N-substituted thiosemicarbazide (B42300) derivatives. In this reaction, the nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbon of the isothiocyanate (-N=C=S) group. organic-chemistry.org This addition reaction typically proceeds under mild conditions and results in the formation of a thiosemicarbazide linkage. sapub.org These thiosemicarbazide derivatives are not only stable compounds in their own right but are also crucial intermediates for the synthesis of various five-membered heterocycles, including 1,3,4-thiadiazoles and 1,2,4-triazoles. ekb.egekb.eg

Table 2: Synthesis of Thiosemicarbazide Derivatives

| Reactant (Isothiocyanate) | Product |

|---|---|

| Phenyl isothiocyanate | 2-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazine)-N-phenylcarbothioamide |

| Methyl isothiocyanate | 2-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazine)-N-methylcarbothioamide |

Cyclization Reactions Involving the Hydrazine Moiety

The hydrazine moiety and its derived hydrazones and thiosemicarbazides are excellent precursors for a variety of cyclization reactions, leading to the formation of fused or substituted heterocyclic systems appended to the quinazolinone core. These reactions significantly expand the chemical diversity of derivatives obtainable from this compound.

Pyrazole (B372694) rings can be constructed from the hydrazone derivatives of this compound. A common method involves the Vilsmeier-Haack reaction, where the hydrazone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com This reaction introduces a formyl group and facilitates the cyclization to yield a pyrazole-carbaldehyde derivative attached to the quinazolinone ring. mdpi.com The synthesis of pyrazoles can also be achieved through the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.govsci-hub.se For instance, treatment of a hydrazone with acetylacetone (B45752) can also lead to the formation of a pyrazole ring. nih.gov

The thiosemicarbazide derivatives obtained from the reaction with isothiocyanates are key intermediates for synthesizing 1,3,4-thiadiazoles. Oxidative cyclization of these thiosemicarbazides, often using reagents like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of aminothiadiazole rings. ekb.egekb.eg The reaction proceeds by dehydration and intramolecular cyclization. bu.edu.eg

Similarly, 1,3,4-oxadiazole (B1194373) rings can be synthesized from the this compound precursor. One common pathway involves converting the hydrazine to a carbohydrazide, followed by cyclization. nih.gov For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by treatment with a dehydrating agent like phosphorus oxychloride, can yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.govjchemrev.comresearchgate.net Another method involves the oxidative cyclization of N-acylhydrazones using reagents such as bromine in acetic acid. nih.gov

The 1,2,4-triazole (B32235) heterocycle is another important scaffold that can be synthesized from this compound. The thiosemicarbazide intermediates (as described in 3.1.2) are again crucial for this transformation. ekb.eg Cyclization of the thiosemicarbazide under basic conditions, for instance by refluxing with sodium hydroxide solution, typically results in the formation of a 1,2,4-triazole-5-thiol ring. ekb.egnih.gov Alternatively, reacting the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, can produce a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative, which can be further modified. ekb.egresearchgate.net These methods provide an efficient entry into triazole-substituted quinazolinone systems. organic-chemistry.orgresearchgate.net

Incorporation of Other Heterocyclic Scaffolds (e.g., Indole (B1671886), Thiazolidinone)

The hydrazino group at the C-2 position of the quinazolinone core serves as a highly reactive handle for the introduction of other heterocyclic moieties. This is typically achieved through condensation reactions with suitable carbonyl compounds, leading to the formation of hydrazone linkages which can then be part of a new heterocyclic system or serve as a bridge to one.

Indole Moiety: The indole nucleus is a prominent scaffold in medicinal chemistry. Its integration with the quinazolinone ring has been explored to generate hybrid molecules. One common strategy involves the condensation of a 2-hydrazinyl quinazolinone derivative with an indole derivative containing a reactive carbonyl group, such as isatin (B1672199) (indole-2,3-dione). For instance, the reaction of 2-hydrazinylquinazolin-4(3H)-one with isatin results in the formation of 2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)quinazolin-4(3H)-one. mdpi.com This reaction creates a molecule where the two heterocyclic systems are linked via a hydrazone bridge, effectively merging their structural features. mdpi.com

Table 1: Synthesis of Indole-Quinazolinone Hybrid Compound

| Starting Material | Reagent | Resulting Compound | Reference |

|---|

Thiazolidinone Moiety: The incorporation of a thiazolidinone ring, another heterocycle of significant interest, onto the quinazolinone scaffold has also been investigated. While direct derivatization of the 2-hydrazino group is one path, alternative strategies often involve different positions on the quinazolinone core. For example, a synthetic pathway can start with 3-amino-2-methylquinazolin-4(3H)-one, which is then reacted with substituted aromatic aldehydes and thioglycolic acid. researchgate.net This sequence leads to the formation of 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives, where the thiazolidinone ring is attached at the N-3 position of the quinazolinone core. researchgate.net This illustrates a different approach to creating quinazolinone-thiazolidinone hybrids, focusing on the N-3 amino group rather than the C-2 hydrazino function.

Substitution at Other Positions of the Quinazolinone Ring (e.g., C-2, C-3, C-6, C-8 positions)

Functionalization of the quinazolinone ring is not limited to the hydrazino group. Modifications at the C-2, N-3, C-6, and C-8 positions are crucial for systematically studying structure-activity relationships. nih.govnih.gov

C-2 Position: While the 2-hydrazino group is a key functional handle, substitution at the C-2 position often involves replacing it entirely. This is typically achieved by starting with a different precursor. For example, 2-thioxo-3-phenyl-quinazolin-4(3H)one can be used as a starting material. sapub.org The thioxo group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the C-2 position. sapub.org This highlights that while the 2-hydrazino group is excellent for certain derivatizations, accessing other C-2 functionalities may require a different synthetic approach from the outset.

C-3 Position: The N-3 position of the quinazolinone ring is readily amenable to substitution, a process often referred to as N-alkylation or N-arylation. juniperpublishers.com In the parent compound of interest, this position is already occupied by a methyl group. However, in related syntheses starting from quinazolin-4(3H)-one, alkylation with reagents like benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate typically leads to the N-alkylation product. juniperpublishers.com The nature of the substituent at N-3 is known to significantly influence the molecule's properties. For instance, replacing the methyl group with larger alkyl or aryl groups can be achieved by starting the synthesis with a different amine or through more complex demethylation and re-alkylation sequences. sapub.org

C-6 and C-8 Positions: Substitutions on the fused benzene (B151609) ring, specifically at the C-6 and C-8 positions, are fundamental for modulating the electronic and lipophilic properties of the molecule. nih.govnih.gov These modifications are most effectively introduced by using a appropriately substituted anthranilic acid derivative as the starting material for the quinazolinone ring synthesis. nih.gov For example, using 3,5-dibromoanthranilic acid leads to the formation of 6,8-dibromo-quinazolin-4(3H)-one derivatives. ekb.eg These halogenated positions can then be carried through the synthesis to yield the final 2-hydrazino product bearing substituents on the benzene ring. ekb.eg Structure-activity relationship studies have indicated that the presence of halogen atoms at the C-6 and C-8 positions can be particularly important for biological activity. nih.gov Nitration of the quinazolinone ring has also been shown to occur preferentially at the C-6 position. nih.gov

Table 2: Examples of Substitution at Various Positions of the Quinazolinone Ring

| Position | Type of Substitution | Example Reagent/Precursor | Resulting Feature | Reference |

|---|---|---|---|---|

| C-2 | Replacement of Hydrazino | 2-Thioxo-quinazolinone | Introduction of various thioether-linked groups | sapub.org |

| N-3 | Alkylation | Benzyl chloride | 3-Benzyl-quinazolin-4(3H)-one | juniperpublishers.com |

| C-6 / C-8 | Halogenation | 3,5-Dibromoanthranilic acid | 6,8-Dibromo substitution | ekb.eg |

These derivatization and functionalization strategies underscore the chemical tractability of the this compound scaffold, allowing for the systematic generation of diverse analogues for further scientific investigation.

Biological Activities and Pharmacological Potential of 2 Hydrazino 3 Methylquinazolin 4 3h One Derivatives

Anticancer Activities (In Vitro Studies)

Derivatives of 2-hydrazino-3-methylquinazolin-4(3H)-one have demonstrated significant potential as anticancer agents in numerous preclinical in vitro studies. Their primary mechanism of action involves the inhibition of cancer cell proliferation, which has been observed across a wide spectrum of human cancer cell lines.

Inhibition of Proliferation in Various Cancer Cell Lines

The cytotoxic effects of these quinazolinone derivatives have been documented against a diverse panel of cancer cell lines, indicating a broad spectrum of activity. For instance, a series of quinazolinone hydrazide triazole derivatives, synthesized from a 2-hydrazinyl-3-methylquinazolin-4(3H)-one precursor, were evaluated for their antiproliferative effects. frontiersin.org One compound, CM9, which features a p-bromo benzyl (B1604629) pendant, was particularly effective against the EBC-1 lung cancer cell line, exhibiting an IC₅₀ value of 8.6 µM. frontiersin.org Other compounds in the same series also showed inhibitory activity against A549 (lung), HT-29 (colorectal), and U-87MG (glioblastoma) cells. frontiersin.org

Similarly, newly designed 3-methyl-quinazolinone derivatives have shown significant antitumor activity against A549 (lung), PC-3 (prostate), and SMMC-7721 (liver) cancer cell lines. mdpi.comnih.gov One derivative demonstrated IC₅₀ values of 12.30 µM, 17.08 µM, and 15.68 µM against A549, PC-3, and SMMC-7721 cells, respectively. mdpi.com

The cytotoxic potential of these compounds extends to other cancer types as well. Studies on 4(3H)-quinazolinone derivatives bearing dithiocarbamate (B8719985) side chains revealed potent activity against human myelogenous leukaemia (K562) and human cervix adenocarcinoma (HeLa) cells. nih.gov One derivative, in particular, showed an exceptionally low IC₅₀ value of 0.5 µM against K562 cells. nih.gov Furthermore, various quinazolin-4(3H)-one derivatives have been reported to possess potent cytotoxic activity against MCF-7 (breast), A2780 (ovarian), and HepG2 (liver) cell lines. mdpi.comresearchgate.net In one study, certain quinazolin-4(3H)-one hydrazides showed cytotoxicity against A2780 cells with IC₅₀ values as low as 0.14 µM. mdpi.com Other research highlighted derivatives with significant activity against HCT-116 (colon) and HepG2 cells, with one compound recording an IC₅₀ of 7.94 µM against the latter.

The table below summarizes the in vitro anticancer activities of various this compound derivatives and related quinazolinones.

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Quinazolinone Hydrazide Triazole (CM9) | EBC-1 (Lung) | 8.6 µM | frontiersin.org |

| 3-Methyl-quinazolinone Derivative | A549 (Lung) | 12.30 µM | mdpi.com |

| 3-Methyl-quinazolinone Derivative | PC-3 (Prostate) | 17.08 µM | mdpi.com |

| 3-Methyl-quinazolinone Derivative | SMMC-7721 (Liver) | 15.68 µM | mdpi.com |

| 4(3H)-Quinazolinone Dithiocarbamate (8q) | K562 (Leukemia) | 0.5 µM | nih.gov |

| 4(3H)-Quinazolinone Dithiocarbamate (8q) | HeLa (Cervical) | 12.0 µM | nih.gov |

| Quinazolin-4(3H)-one Hydrazide (3g) | A2780 (Ovarian) | 0.14 µM | mdpi.com |

| Quinazolin-4(3H)-one Hydrazide (3j) | MCF-7 (Breast) | 0.20 µM | mdpi.com |

| Quinazoline (B50416) derivative (8a) | HepG2 (Liver) | 7.94 µM | |

| Quinazoline derivative (8g-j) | HCT-116 (Colon) | 8.55–13.24 µM |

Antimicrobial Activities (In Vitro Studies)

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a variety of pathogenic bacteria and fungi.

Antibacterial Efficacy

In vitro studies have confirmed the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. A study involving new quinazolin-4(3H)-one derivatives incorporating hydrazone scaffolds, synthesized from a 2-hydrazinylquinazolin-4(3H)-one intermediate, demonstrated potent antibacterial activity. mdpi.com One of the most active compounds exhibited a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL against Escherichia coli and Staphylococcus aureus. mdpi.com

The antibacterial spectrum of these compounds also includes significant activity against plant pathogenic bacteria. Novel quinazolinone derivatives have shown good in vitro activity against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwifruit canker, with EC₅₀ values as low as 45.6 mg/L. tandfonline.com Similarly, strong inhibitory activity has been recorded against Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), the agent of citrus canker. tandfonline.com Myricetin derivatives containing a quinazolinone moiety have also been evaluated, with one compound showing an EC₅₀ value of 16.9 μg/mL against Xac.

The table below details the in vitro antibacterial efficacy of selected quinazolinone derivatives.

| Derivative Type | Bacterial Strain | Activity (MIC/EC₅₀) | Source |

|---|---|---|---|

| Quinazolinone-Pyrazole Hybrid (5a) | Staphylococcus aureus | 4 µg/mL (MIC) | mdpi.com |

| Quinazolinone-Pyrazole Hybrid (5a) | Escherichia coli | 4 µg/mL (MIC) | mdpi.com |

| Quinazolinone Glycoside (15) | Pseudomonas syringae pv. actinidiae | 45.6 mg/L (EC₅₀) | tandfonline.com |

| Quinazolinone Glycoside (15) | Xanthomonas oryzae pv. oryzae | 79.3% inhibition at 100 mg/L | tandfonline.com |

| Myricetin-Quinazolinone Hybrid (L18) | Xanthomonas axonopodis pv. citri | 16.9 µg/mL (EC₅₀) |

Antifungal Efficacy

In addition to their antibacterial properties, quinazolinone derivatives have shown promise as antifungal agents. The same study that demonstrated antibacterial effects also reported potent antifungal activity for quinazolinone-pyrazole hybrids against clinically relevant fungi. mdpi.com The most active compound displayed an MIC of 1 µg/mL against Candida albicans and 2 µg/mL against Aspergillus niger. mdpi.com Other research has also confirmed that various quinazolinone derivatives exhibit good activity against C. albicans and A. niger. mdpi.com While the quinazolinone scaffold is known for broad antifungal activity, specific in vitro data for derivatives of this compound against Aspergillus flavus were not prominently featured in the reviewed literature.

The table below summarizes the in vitro antifungal efficacy of representative quinazolinone derivatives.

| Derivative Type | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Quinazolinone-Pyrazole Hybrid (5a) | Candida albicans | 1 µg/mL | mdpi.com |

| Quinazolinone-Pyrazole Hybrid (5a) | Aspergillus niger | 2 µg/mL | mdpi.com |

| Fused Pyridazine-Quinazolinone (2) | Aspergillus niger | 32 µg/mL | mdpi.com |

| Fused Pyridazine-Quinazolinone (3) | Candida albicans | 32 µg/mL | mdpi.com |

Anti-inflammatory Potential (In Vitro Studies)

The anti-inflammatory potential of quinazolinone derivatives has been investigated through various in vitro assays that measure their ability to modulate key inflammatory pathways. One common method involves assessing the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation. A study on a series of quinazolin-4-(3H)-ones found that derivatives such as 3-(4-Bromophenyl)-4-(3H)quinazolinone and 3-(4-methylphenyl)-4-(3H)quinazolinone exhibited high in vitro anti-inflammatory activity in a bovine serum albumin (BSA) denaturation assay. researchgate.net

Another key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their in vitro COX-1 and COX-2 inhibitory activities. researchgate.net Several compounds demonstrated potent and selective inhibition of COX-2, with IC₅₀ values comparable to the reference drug celecoxib (B62257). For example, compounds 4 and 6 in the study showed strong COX-2 inhibition with IC₅₀ values of 0.33 µM and 0.40 µM, respectively. researchgate.net Furthermore, screening of a library of pyrazolo[1,5-a]quinazoline compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified several compounds with potent anti-inflammatory effects, with the most active showing IC₅₀ values in the low micromolar range. nih.gov

The table below presents findings from in vitro anti-inflammatory studies.

| Derivative Type | Assay | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-4-(3H)quinazolinone | Protein Denaturation | Bovine Serum Albumin | Significant Inhibition | researchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinone (4) | Enzyme Inhibition | COX-2 | 0.33 µM | researchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinone (6) | Enzyme Inhibition | COX-2 | 0.40 µM | researchgate.net |

| Pyrazolo[1,5-a]quinazoline (13i) | Transcriptional Activity | NF-κB | < 50 µM | nih.gov |

Antiviral Activities (In Vitro Studies)

The structural framework of quinazolinone has been utilized to develop potent antiviral agents. Research has shown that derivatives can inhibit the replication of various viruses in vitro. A notable example is the evaluation of 2-Methylquinazolin-4(3H)-one (C1) against the Influenza A (H1N1) virus in Madin-Darby canine kidney (MDCK) cells. frontiersin.org This compound demonstrated excellent antiviral efficacy, with an IC₅₀ of 23.8 μg/mL, which was superior to the reference drug ribavirin (B1680618) (IC₅₀ of 37.2 μg/mL) in the same study. frontiersin.org

The antiviral activity of this class of compounds is not limited to influenza. In the context of the COVID-19 pandemic, 2-aminoquinazolin-4-(3H)-one derivatives were investigated as inhibitors of SARS-CoV-2. One parent compound showed significant activity against SARS-CoV-2 in a Vero cell assay, with an IC₅₀ value of 0.23 µM and no associated cytotoxicity. nih.gov Additionally, other studies have reported that 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives possess good antiviral activity against Tobacco Mosaic Virus (TMV). mdpi.com

Antimalarial Activities (In Vitro Studies)

Derivatives of the quinazolinone scaffold have been investigated for their potential to combat malaria. While specific studies on this compound were not prevalent in the reviewed literature, related quinazolinone and hydrazone analogues have demonstrated notable in vitro antimalarial activity.

Research into 4-aminoquinoline (B48711) hydrazone analogues revealed their efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values for these compounds after a 72-hour cycle ranged from 0.026 to 0.219 µM. nih.gov Further studies on hydrazonomethyl-quinolin-8-ol derivatives showed good antimalarial activity against P. falciparum D6 and W2 strains, with IC50 values in the low micromolar range. nih.gov For instance, some of these derivatives displayed IC50 values between 1.45 to 2.99 µM against the D6 strain and 1.16 to 4.61 µM against the W2 strain. nih.gov

| Compound Type | Parasite Strain | IC50 (µM) |

|---|---|---|

| 4-Aminoquinoline Hydrazone Analogues | P. falciparum K1 (72h) | 0.026 - 0.219 |

| Hydrazonomethyl-quinolin-8-ol Derivatives | P. falciparum D6 | 1.45 - 2.99 |

| P. falciparum W2 | 1.16 - 4.61 |

Other Investigated Biological Activities (In Vitro)

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives, particularly those incorporating a hydrazone skeleton, has been a subject of significant research. These studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests to evaluate activity.

One study on quinazolinone derivatives with an acyl hydrazone skeleton identified compounds with potent antioxidant properties. researchgate.net For example, certain derivatives exhibited significant scavenging activity in both DPPH and ABTS assays. researchgate.netmdpi.com Another investigation into new polyphenolic derivatives of quinazolin-4(3H)-one highlighted several compounds with strong radical scavenging capacities, with some showing lower IC50 values than the standard antioxidant, Trolox. nih.gov Specifically, some pyrogallol (B1678534) derivatives demonstrated high antioxidant activity. nih.gov

| Compound Type | Assay | IC50 (µM) |

|---|---|---|

| Quinazolinone-Acyl Hydrazone Derivatives | DPPH | Data not specified in µM |

| ABTS | Data not specified in µM | |

| Polyphenolic Quinazolin-4(3H)-one Derivatives | DPPH | Variable, some potent |

| ABTS | Variable, some potent |

Anticonvulsant Activity

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for anticonvulsant activity. Numerous studies have synthesized and evaluated 2,3-disubstituted quinazolin-4(3H)-one derivatives for their ability to protect against seizures in various in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In one study, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were evaluated, with several compounds demonstrating significant protection against PTZ-induced seizures. mdpi.comresearchgate.net For instance, compound 8b from this study showed promising activity. researchgate.netcitedrive.com Another investigation of newly synthesized quinazoline-4(3H)-ones found that compounds 8, 13, and 19 provided 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide. mdpi.com

| Compound Series | Test Model | Activity |

|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones (Series 'b') | scPTZ | Compound 8b showed favorable results |

| Substituted quinazoline-4(3H)-ones (Compounds 8, 13, 19) | scPTZ | 100% protection |

Antihypertensive Activity

The quinazoline scaffold is present in several clinically used antihypertensive drugs, such as prazosin. Research has continued to explore novel quinazolin-4(3H)-one derivatives for their potential to lower blood pressure. These investigations often assess the compounds' in vivo hypotensive effects and their in vitro vasodilator activity.

A study on novel substituted quinazolin-4(3H)-one derivatives identified several compounds that exhibited a hypotensive effect and induced bradycardia in vivo. researchgate.netnih.gov Seven out of eighteen synthesized compounds, namely 2a, 2c, 4a, 4d, 5d, 6a, and 6b, demonstrated better activity than the reference drug prazosin. researchgate.netnih.gov Another study focused on the synthesis and antihypertensive activity of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives. tandfonline.com Compound 20 from this series showed significant antihypertensive activity compared to standard drugs. tandfonline.com

| Compound Series | Primary Finding |

|---|---|

| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a, 6b) | Showed hypotensive effect and produced bradycardia |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamides (Compound 20) | Significant antihypertensive activity |

Anti-HIV Activity

The development of novel anti-HIV agents is a critical area of research, and quinazolinone derivatives have emerged as a promising scaffold. Studies have investigated their potential to inhibit key viral enzymes, such as reverse transcriptase and integrase.

In one study, a series of quinazolinone-incorporated coumarin (B35378) derivatives were designed and synthesized as potential HIV integrase inhibitors. nih.gov Several of these compounds exhibited anti-HIV activity with half-maximal effective concentration (EC50) values below 50 µM, and the most potent compound had an EC50 of 5 µM. nih.gov Another research effort focused on new quinazolinone derivatives as anti-HIV-1 agents, with some analogues showing inhibition of HIV replication in cell culture. sbmu.ac.ir For instance, compound 10f was identified as the most active, with an inhibition rate of 38%. sbmu.ac.ir

| Compound Type | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| Quinazolinone-incorporated coumarin derivatives | 5 (most potent) | - |

| Quinazolinone derivatives (Compound 10f) | - | 38 |

Antidepressant Activity

The therapeutic potential of quinazolinone derivatives extends to the central nervous system, with some studies investigating their antidepressant properties. These evaluations often utilize in vivo models like the forced swim test (FST) to assess antidepressant-like effects.

A study on novel 1,2,4-triazole (B32235) substituted quinazoline derivatives identified several compounds with significant antidepressant activity in the Porsolt forced swimming test. oaji.netijpca.org Compounds Qazo7, Qazo9, and Qazo11 demonstrated prominent activity, with immobility times of 29.6±0.80, 29.5±1.41, and 29.5±0.62 seconds, respectively. oaji.net Another research paper described the synthesis and antidepressant activities of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones. nih.gov The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v), decreased the immobility time by 82.69% at a 50 mg/kg dose. nih.gov

| Compound Series | Test Model | Activity |

|---|---|---|

| 1,2,4-Triazole substituted quinazolines (Qazo7, Qazo9, Qazo11) | Forced Swim Test | Reduced immobility time (approx. 29.5s) |

| 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) | Forced Swim Test | 82.69% decrease in immobility time |

Antileukemic Activity

Derivatives of quinazolinone have demonstrated notable potential as antileukemic agents in various research studies. nih.govnih.gov The core structure of quinazolinone is considered significant for its pharmacological activities. nih.gov A series of 2,3,6-trisubstituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro anticancer activity, including against promyelocytic leukemia cell lines. nih.gov

Specifically, certain 3-hydrazone quinazolinone derivatives have been shown to possess effective inhibitory activity against the K562 leukemia tumor cell line. rawdatalibrary.net Further investigations into other cytotoxic quinazolinone derivatives revealed activity in the low micromolar range against both HL-60 and K-562 human leukemia cell lines. researchgate.net One of the most active compounds identified in this study demonstrated IC₅₀ values of 1.2 µM and 1.5 µM against HL-60 and K-562 cells, respectively. researchgate.net

In the pursuit of overcoming multidrug resistance in leukemia, a novel class of quinazoline-thiohydantoin fused heterocycles has been developed. chemrxiv.org These compounds have shown high in vitro activity and selectivity against the P-glycoprotein-overexpressing CEM/ADR5000 leukemia cell line, which is known for its multidrug resistance. chemrxiv.org The most potent of these compounds exhibited an IC₅₀ value as low as 0.127 µM, significantly exceeding the potency of the clinical reference drug, doxorubicin (B1662922) (IC₅₀ 23.27 µM), against this resistant cell line. chemrxiv.org Furthermore, a commercially available drug, Idelalisib, which is a quinazolin-4(3H)-one derivative, is used in the treatment of certain hematological malignancies. mdpi.com

Antileishmanial Activity

The quinazoline scaffold and its derivatives are recognized for a wide array of biological activities, including promising antileishmanial effects. Leishmaniasis is a parasitic disease for which new, safe, and effective treatments are urgently needed due to the toxicity and emerging resistance associated with current drugs.

Research has focused on synthesizing and evaluating novel quinazolinone derivatives as potential antileishmanial agents. In one study, two series of quinazolinone derivatives were assessed for their activity against Leishmania (L.) donovani and L. major species. While the compounds were found to be non-toxic to mammalian Vero cells, they demonstrated poor growth inhibition of the Leishmania promastigotes. The most active compounds, a mono quinazolinone (2d) and a bisquinazolinone (5b), showed growth inhibitory efficacies of 35% against L. major and 29% against L. donovani, respectively.

Another study investigated 2,3-dihydroquinazolin-4(1H)-one derivatives as a new class of anti-leishmanial agents. Two specific derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), were prepared and showed promising in silico antileishmanial activities. Subsequent in vitro testing confirmed these findings, with IC₅₀ values of 1.61 µg/mL for compound 3a and a more potent 0.05 µg/mL for compound 3b.

The incorporation of a hydrazone moiety is another strategy that has been explored to enhance the antileishmanial activity of various heterocyclic compounds. The derivatization of thiochroman-4-ones with acyl hydrazones, for example, has been shown to significantly boost their activity against the intracellular amastigote form of Leishmania panamensis.

Preclinical In Vivo Efficacy Studies (General Models)

Preclinical in vivo studies are essential for evaluating the broader biological profile of new chemical entities, including their pharmacokinetics, distribution, and metabolism. Several quinazolinone derivatives have been subjected to such investigations in animal models.

One study developed a new strategy for concentrating therapeutic radionuclides within solid tumors using a quinazolinone derivative. nih.gov A radioiodine-labeled 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone prodrug was synthesized and its biodistribution was studied in mice. nih.gov The results indicated that the prodrug and its active form were minimally retained by most tissues but that the prodrug could be converted to its active, insoluble form in regions rich in alkaline phosphatase, allowing it to remain within the target tissue. nih.gov

In another study focused on PET neuroimaging, a carbon-11 (B1219553) labeled spiro-cyclohexane-1,4′-quinazolinone derivative was evaluated in vivo. acs.org Radiometabolite studies were conducted in rats to analyze the compound's stability and breakdown products in both brain and plasma at different time points post-injection. acs.org

The in vivo metabolism of a 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone derivative was investigated in rats. Following intraperitoneal administration, blood samples were analyzed to identify metabolites. The study successfully identified 2-hydrazino-3-methyl-4(3H)-quinazolinone as one of the metabolites in plasma, confirming the biotransformation of the parent compound.

Furthermore, a preclinical pharmacokinetic study of a thiazolyl hydrazone derivative with antifungal activity was conducted in mice plasma using LC-MS/MS. researchgate.net This type of study is crucial for determining how the body absorbs, distributes, metabolizes, and excretes a compound, which are critical parameters for drug development. researchgate.net Beyond these general models, various quinazolinone derivatives have also been evaluated in in vivo models for specific therapeutic effects, such as antihypertensive and cardiovascular activities in albino rats and analgesic effects in mice. nih.gov

Mechanistic Investigations of Biological Activity of 2 Hydrazino 3 Methylquinazolin 4 3h One Derivatives

Enzyme Inhibition Studies (In Vitro)

Derivatives of 2-hydrazino-3-methylquinazolin-4(3H)-one have been the subject of numerous mechanistic studies to elucidate their biological activities. These investigations have primarily focused on their potential to inhibit various enzymes that are critical in pathological processes. The quinazolinone scaffold, particularly when functionalized with a hydrazino group at the 2-position and a methyl group at the N-3 position, serves as a versatile template for designing potent and selective enzyme inhibitors. In vitro assays have been instrumental in identifying the specific molecular targets of these compounds and quantifying their inhibitory potency.

The quinazolinone core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, including the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. researchgate.net A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized to evaluate their in vitro antitumor activity against wild-type EGFR-TK (EGFRwt-TK). nih.gov The results showed that several compounds exhibited potent inhibitory activity. nih.gov For instance, compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) was identified as a particularly potent inhibitor of EGFRwt-TK, with an IC50 value of 10 nM. nih.gov Molecular docking studies suggest that this compound may exert its inhibitory effect by forming stable hydrogen bonds with amino acid residues R817 and T830, as well as a cation-π interaction with K721 within the EGFRwt-TK active site. nih.gov

Further studies on quinazolin-4(3H)-one hydrazides also demonstrated significant EGFR inhibitory activity. nih.gov Compounds 2h , 2i , 3h , and 3i showed excellent EGFR inhibition with IC50 values of 0.102 µM, 0.097 µM, 0.128 µM, and 0.181 µM, respectively, which were comparable to the reference drug erlotinib (B232) (IC50 = 0.056 µM). nih.gov Another study identified compound 6d from a series of new quinazolin-4(3H)-one derivatives as a potent EGFR inhibitor with an IC50 value of 0.069 µM, again comparable to erlotinib (IC50 = 0.045 µM). tandfonline.com Additionally, 2-mercapto-quinazolin-4-one analogs have been investigated, with one compound featuring a 2-benzyl-thio function showing EGFR-TK inhibitory activity with an IC50 of 13.40 nM, which was more potent than the standard gefitinib (B1684475) (IC50 = 18.14 nM). bohrium.comnih.gov These findings underscore the potential of the quinazolinone scaffold in developing potent EGFR-TK inhibitors.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5k | EGFRwt-TK | 0.010 | nih.gov |

| Compound 24 (2-benzyl-thio derivative) | EGFR-TK | 0.0134 | bohrium.comnih.gov |

| Compound 6d | EGFR | 0.069 | tandfonline.com |

| Compound 2i | EGFR | 0.097 | nih.gov |

| Compound 2h | EGFR | 0.102 | nih.gov |

| Compound 3h | EGFR | 0.128 | nih.gov |

| Compound 3i | EGFR | 0.181 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.045 - 0.056 | nih.govtandfonline.com |

| Gefitinib (Reference) | EGFR-TK | 0.0181 | bohrium.comnih.gov |

BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and its inhibition is a major therapeutic strategy. nih.gov Quinazolinone-hydrazone derivatives have been designed, synthesized, and evaluated as potential non-peptidic BACE1 inhibitors. nih.govresearchgate.net In one study, a series of derivatives were tested for their in vitro BACE1 inhibitory potential using a FRET-based enzymatic assay. nih.gov Among the synthesized compounds, a derivative bearing a 2,3-dichlorophenyl moiety (Compound 4h ) exhibited the highest activity, with an IC50 value of 3.7 µM against BACE1. nih.govresearchgate.net Another compound from the same series, which featured a 2,4-dihydroxyphenyl scaffold (Compound 4i ), showed moderate BACE1 inhibitory activity with an IC50 of 27.6 µM. nih.govresearchgate.net Docking studies indicated a strong interaction between the most active compound and key residues within the BACE1 active site. nih.gov These results suggest that the quinazolinone-hydrazone framework is a valuable scaffold for discovering novel BACE1 inhibitors. nih.govresearchgate.net Other studies on different heterocyclic scaffolds containing the hydrazone functional group have also reported inhibitory activity against BACE1, highlighting the importance of this moiety for enzyme inhibition. nih.govnih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4h (2,3-dichlorophenyl derivative) | BACE1 | 3.7 | nih.govresearchgate.net |

| Compound 7c (1,2,4-triazine derivative) | BACE1 | 8.55 | nih.gov |

| Compound 7d (1,2,4-triazine derivative) | BACE1 | 11.42 | nih.gov |

| Compound 4i (2,4-dihydroxyphenyl derivative) | BACE1 | 27.6 | nih.govresearchgate.net |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov The quinazolinone scaffold has been explored for its potential to inhibit various CDKs. nih.gov Specifically, targeting the CDK4/6 complex has become an important strategy in breast cancer treatment. nih.gov A study focused on new quinazolinone derivatives with acetamide (B32628) linkers identified a compound with a 1,3-benzodioxole (B145889) moiety (Compound 5d ) as having the highest potency against human breast cancer cell lines. nih.gov Subsequent enzymatic assays confirmed that this compound exhibited good inhibitory activity against CDK4/6. nih.gov This finding introduces the quinazolinone scaffold as a promising basis for the development of new CDK4/6 inhibitors for cancer therapy. nih.gov While many studies have reported the activity of quinazolinone derivatives against other CDKs like CDK2 and CDK5, the specific investigation into CDK4 inhibition highlights a targeted approach for this particular scaffold. nih.govresearchgate.netfrontiersin.orgnih.govtandfonline.com

Tubulin is a critical protein involved in mitosis, making it an attractive target for anticancer drugs. nih.gov Several studies have shown that derivatives of quinazolin-4(3H)-one can exert their cytotoxic effects by inhibiting microtubule polymerization. nih.gov A series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov The most promising candidate, Compound 32 , was found to inhibit tubulin polymerization in vitro. nih.gov This inhibition disrupted the cellular microtubule networks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies suggested that this compound binds effectively to the colchicine (B1669291) binding site of tubulin. nih.gov Other research has also identified quinazolinone-based agents that inhibit tubulin assembly, with some compounds showing activity in the nanomolar range and being successfully co-crystallized with the αβ-tubulin heterodimer, confirming their interaction at the colchicine binding site. bath.ac.uk Conversely, some 2,4-disubstituted quinazoline (B50416) derivatives have been found to act as inducers of tubulin polymerization, interacting with the taxol binding site. nih.gov Hydrazone-linked analogues have also been investigated as tubulin polymerization inhibitors, with some showing potent cytotoxic and β-tubulin polymerization inhibition activity. researchgate.net

Bacterial DNA gyrase is an essential enzyme that controls DNA topology and is a validated target for antibacterial agents. mdpi.com A new series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized from the starting compound 2-hydrazinylquinazolin-4(3H)-one. mdpi.com These compounds were evaluated for their inhibitory activity against E. coli DNA gyrase. mdpi.com Several of the target compounds showed potent inhibition of the enzyme, with IC50 values ranging from 3.19 to 4.17 µM, exceeding the potency of the reference antibiotic Novobiocin (IC50 = 4.12 µM). mdpi.com Specifically, the 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative 5a and the 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative 5d were the most potent inhibitors. mdpi.com

In another study, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of the bacterial DNA gyrase subunit B (GyrB) from S. aureus. tandfonline.com The initial hit compound, f1 , showed moderate inhibition of S. aureus GyrB with an IC50 of 1.21 µM. tandfonline.comnih.gov Structural modifications led to the identification of more potent inhibitors, with compounds f4 and f14 being the most active, displaying IC50 values of 0.31 µM and 0.28 µM, respectively. tandfonline.com These studies confirm that the quinazolinone scaffold is a promising framework for developing novel antibacterial agents that target DNA gyrase. mdpi.comtandfonline.comnih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound f14 | S. aureus GyrB | 0.28 | tandfonline.com |

| Compound f4 | S. aureus GyrB | 0.31 | tandfonline.com |

| Compound f1 | S. aureus GyrB | 1.21 | tandfonline.comnih.gov |

| Compound 5a | E. coli DNA Gyrase | 3.19 | mdpi.com |

| Compound 5d | E. coli DNA Gyrase | 3.51 | mdpi.com |

| Compound 4a | E. coli DNA Gyrase | 3.82 | mdpi.com |

| Compound 5c | E. coli DNA Gyrase | 4.17 | mdpi.com |

| Novobiocin (Reference) | E. coli DNA Gyrase | 4.12 | mdpi.com |

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in the B-Raf gene are common in various cancers, most notably melanoma. doi.orgnih.gov The 3-N-methylquinazoline-4(3H)-one scaffold has been successfully utilized to design potent and selective ATP-competitive inhibitors of the mutated B-RafV600E kinase. doi.orgnih.govresearchgate.net Through structure-based design, a series of inhibitors were developed that demonstrated excellent cellular potency and high selectivity for B-Raf. doi.orgnih.gov Optimization of this series, focusing on substitutions at the 2- and 6-positions of a central phenyl ring, led to the identification of highly potent compounds. doi.org For instance, incorporating a 2-Cl, 6-F substitution pattern resulted in high potency in both biochemical and cellular assays. doi.org Further refinement, such as replacing a 2-F with a cyano (CN) group, yielded a sub-nanomolar inhibitor of B-RafV600E with a pERK IC50 of 16 nM (Compound 15 ). doi.org Another study on hybrid molecules identified quinazolin-4-one/3-cyanopyridin-2-one derivatives as dual inhibitors of EGFR and BRAFV600E, with compounds 18 and 19 showing IC50 values of 150 nM and 140 nM against BRAFV600E, respectively. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 15 | pERK (cellular assay) | 0.016 | doi.org |

| Compound 19 | BRAFV600E | 0.140 | nih.gov |

| Compound 18 | BRAFV600E | 0.150 | nih.gov |

HER2 Kinase Inhibition

Derivatives of the quinazolin-4(3H)-one scaffold have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in certain types of cancers. Research into a series of quinazolin-4(3H)-one hydrazides has demonstrated significant inhibitory activity against HER2.

In one study, a series of quinazolin-4(3H)-one hydrazides, which are structurally related to this compound, were synthesized and evaluated for their kinase inhibitory activity. Several of these compounds exhibited potent inhibition of HER2. For instance, compound 3i from this series displayed an IC₅₀ value of 0.079 ± 0.015 µM, which is comparable to the well-known HER2 inhibitor, lapatinib (B449) (IC₅₀ = 0.078 ± 0.015 µM). Other derivatives, such as 2h , 2i , 3f , and 3g , also showed notable activity with IC₅₀ values of 0.138 ± 0.012 µM, 0.128 ± 0.024 µM, 0.132 ± 0.014 µM, and 0.112 ± 0.016 µM, respectively. nih.gov

Molecular docking studies have provided insights into the binding modes of these derivatives within the ATP-binding site of the HER2 kinase domain. These studies revealed that interactions such as hydrogen bonding with key amino acid residues like Met801, Ser728, Thr862, and Asp863, along with various alkyl and pi-alkyl interactions, are crucial for their inhibitory activity. nih.gov The findings suggest that the quinazolinone hydrazide scaffold serves as a promising foundation for the development of novel HER2 inhibitors.

| Compound | HER2 IC₅₀ (µM) |

| 3i | 0.079 ± 0.015 |

| 2h | 0.138 ± 0.012 |

| 2i | 0.128 ± 0.024 |

| 3f | 0.132 ± 0.014 |

| 3g | 0.112 ± 0.016 |

| Lapatinib (Control) | 0.078 ± 0.015 |

VEGFR Kinase Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR signaling is a well-established strategy in cancer therapy. Derivatives of this compound have been investigated for their potential to inhibit VEGFR-2.

While some quinazolin-4(3H)-one derivatives have shown unsatisfactory VEGFR-2 inhibitory activity, certain compounds have demonstrated comparable activity to the known inhibitor sorafenib. acs.org For example, in a study of various quinazolin-4(3H)-one derivatives, compounds 2j , 3g , and 2i were identified as having noteworthy activity against VEGFR-2. acs.org

Another study focusing on novel 3-phenylquinazolin-2,4(1H,3H)-diones identified compounds with dual inhibitory activity against VEGFR-2 and c-Met. Compound 3e from this series showed an IC₅₀ of 83 nM against VEGFR-2. derpharmachemica.com These findings underscore the potential of the quinazolinone scaffold in the design of anti-angiogenic agents targeting VEGFR-2.

| Compound | VEGFR-2 IC₅₀ (nM) |

| 3e | 83 |

| Cabozantinib (Control) | 51 |

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumorigenesis and metastatic progression. Aberrant c-Met signaling is observed in a wide variety of cancers, making it an attractive target for anticancer drug development. A series of quinazolinone hydrazide triazole derivatives, synthesized from the starting material 2-hydrazinyl-3-methylquinazolin-4(3H)-one, have been designed and evaluated as novel c-Met inhibitors. nih.gov

In this research, the synthesized compounds were tested for their ability to inhibit MET kinase activity using a Homogenous Time Resolved Fluorescence (HTRF) assay. One of the derivatives, CM9 , demonstrated MET kinase inhibition with an IC₅₀ value of 22.76 µM. nih.gov This study provides a direct link between derivatives of this compound and the inhibition of c-Met kinase, highlighting a promising avenue for the development of targeted cancer therapies.

| Compound | c-Met IC₅₀ (µM) |

| CM9 | 22.76 |

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in prostaglandin (B15479496) synthesis. The inhibition of COX-2 is a therapeutic strategy for treating inflammation and certain types of cancer. researchgate.net A new series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. nih.gov

Several of these compounds demonstrated potent and selective inhibition of COX-2. For instance, compounds 4 and 6 exhibited strong COX-2 inhibitory activity with IC₅₀ values of 0.33 µM and 0.40 µM, respectively. nih.gov Their selectivity indices (SI) were greater than 303.0 and 250.0, respectively, which are comparable to the reference drug celecoxib (B62257) (IC₅₀ = 0.30 µM, SI > 333). nih.gov Other compounds in the series, such as 5 , 8 , and 13 , also showed effective COX-2 inhibition with IC₅₀ values in the range of 0.70-0.80 µM and selectivity indices between 125 and 142. nih.gov

Molecular docking studies have indicated that these potent inhibitors fit well into the active site of COX-2, while showing insignificant interactions with the COX-1 binding pocket, which explains their selectivity. nih.gov

| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| 4 | 0.33 | >303.0 |

| 6 | 0.40 | >250.0 |

| 5 | 0.70-0.80 | >125-142 |

| 8 | 0.70-0.80 | >125-142 |

| 13 | 0.70-0.80 | >125-142 |

| Celecoxib (Control) | 0.30 | >333 |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a "thymineless cell death" and is a key mechanism for several anticancer drugs. nih.gov The quinazolinone scaffold has been identified as a pharmacophore with inhibitory effects on thymidylate synthase. nih.gov

While specific studies on the thymidylate synthase inhibitory activity of derivatives of this compound are not extensively detailed in the available literature, the broader class of quinazoline derivatives has been recognized for this activity. For instance, raltitrexed, a quinazoline-based antifolate, is a known inhibitor of thymidylate synthase used in the treatment of advanced colorectal cancer. nih.gov This suggests that derivatives of this compound could potentially be designed and optimized to target this enzyme.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell division, making it a validated target for anticancer and antimicrobial agents. A number of quinazolinone analogs have been designed and synthesized to act as DHFR inhibitors, often designed to mimic the structure of methotrexate. mdpi.com

In a study focused on new 4(3H)-quinazolinone analogs, several compounds were identified as potent DHFR inhibitors. Compounds 28 , 30 , and 31 from this series demonstrated significant inhibitory activity with IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. mdpi.com Another study on quinazolinone-based derivatives identified compound 3e as an inhibitor of human DHFR with an IC₅₀ of 0.527 ± 0.028 µM, compared to methotrexate's IC₅₀ of 0.118 ± 0.006 µM. mdpi.com These findings highlight the potential of the quinazolinone framework, including derivatives of this compound, for the development of novel DHFR inhibitors.

| Compound | Human DHFR IC₅₀ (µM) |

| 28 | 0.5 |

| 30 | 0.4 |

| 31 | 0.4 |

| 3e | 0.527 ± 0.028 |

| Methotrexate (Control) | 0.118 ± 0.006 |

Aldehyde Oxidase Inhibition

Aldehyde oxidase (AO) is a molybdenum-containing enzyme involved in the metabolism of a wide range of aldehydes and N-heterocyclic compounds. While not a primary target for therapeutic intervention, understanding the interaction of drug candidates with AO is crucial for predicting their metabolic fate.

A study investigating the interaction of fifty 2-thio-4-oxo-quinazoline derivatives with molybdenum hydroxylases, including aldehyde oxidase, found that these compounds generally act as weak, competitive inhibitors. scialert.net The inhibitor constants (Ki) for these derivatives against aldehyde oxidase ranged from 90 to 1200 µM. scialert.net This research provides insight into the potential for quinazolinone derivatives to interact with metabolic enzymes like AO, which is an important consideration in drug design and development.

| Compound Class | Enzyme | Inhibition Pattern | Ki Range (µM) |

| 2-thio-4-oxo-quinazoline derivatives | Aldehyde Oxidase | Competitive | 90-1200 |

Cellular Pathway Modulation

Derivatives of this compound exert their biological effects by intervening in several key cellular signaling pathways. This modulation disrupts the normal cellular processes that are often dysregulated in diseases like cancer, leading to therapeutic outcomes such as the inhibition of tumor growth and spread.

Induction of Apoptosis

A primary mechanism by which quinazolinone derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that certain 2-sulfanylquinazolin-4(3H)-one derivatives can trigger both early and late apoptosis in cancer cells, such as the HepG2 human liver cancer cell line. mdpi.com This process is often mediated by the intrinsic apoptotic pathway, which involves changes in the expression levels of key regulatory proteins.

Specifically, effective compounds have been observed to upregulate the expression of pro-apoptotic proteins like Bax, caspase-9, and caspase-3. mdpi.com Bax plays a crucial role in mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell. Concurrently, these derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards cell death. mdpi.com One study identified a novel quinazoline derivative, 04NB-03, that effectively induces apoptosis in hepatocellular carcinoma cells. nih.gov Similarly, quinazoline-1,2,3-triazole hybrids have also been noted for their apoptosis-inducing capabilities. researchgate.net

Table 1: Effect of Quinazolinone Derivatives on Apoptotic Markers

| Compound Class | Cell Line | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Reference |

|---|---|---|---|---|

| 2-Sulfanylquinazolin-4(3H)-one | HepG2 | Caspase-3, Caspase-9, Bax | Bcl-2 | mdpi.com |

| Quinazoline derivative (04NB-03) | HCC cells | Not specified | Not specified | nih.gov |

Cell Cycle Arrest (e.g., G2/M Phase)

In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing and multiplying. Several studies have demonstrated that quinazolinone compounds can arrest the cell cycle at various phases.

For instance, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is indicative of interference with processes essential for mitosis, such as the formation and function of the mitotic spindle. nih.gov The derivative 04NB-03 was also found to cause G2/M phase arrest in hepatocellular carcinoma cells. nih.gov In other cases, derivatives have been observed to cause arrest at the S phase or the G1/S transition. mdpi.comnih.gov This blockage prevents the cell from replicating its DNA or entering the synthesis phase, respectively, thereby inhibiting proliferation.

Table 2: Cell Cycle Arrest Induced by Quinazolinone Derivatives

| Compound Family | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | MIA PaCa-2 | G2/M | nih.gov |

| Quinazolin-4(3H)-ones | MIA PaCa-2 | G2/M | nih.gov |

| Quinazoline derivative (04NB-03) | HCC cells | G2/M | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one | HepG2 | S Phase | mdpi.com |

Inhibition of Tumor Cell Migration and Invasion

The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves the migration and invasion of cancer cells from the primary tumor into surrounding tissues and blood vessels. Certain derivatives of the quinazoline scaffold have demonstrated the ability to inhibit these critical steps. For example, hydrazone derivatives bearing a 1,2,4-triazole-3-thiol moiety have been identified as inhibitors of cancer cell migration. mdpi.com By interfering with the cellular machinery responsible for cell motility, these compounds can potentially reduce the metastatic potential of tumors.

Suppression of Angiogenesis